molecular formula C19H25NO B530010 2-(2-Nonenyl)-3-methylquinolin-4(1H)-one

2-(2-Nonenyl)-3-methylquinolin-4(1H)-one

カタログ番号: B530010
分子量: 283.4 g/mol
InChIキー: XICKFFMQHHMRFO-CMDGGOBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Nonenyl)-3-methylquinolin-4(1H)-one, also referred to in research as HMNQ, is a specialized 4-quinolone alkaloid of significant interest in antimicrobial and natural product research. This compound features a methyl group at the C-3 position and a nonenyl side chain at C-2, a structural motif identified as critical for potent biological activity. Quinolone alkaloids are recognized for a broad spectrum of bioactivities, including antibacterial, antifungal, and antitumor properties, making them a privileged scaffold in drug discovery . Its primary research value lies in its potent antifungal activity. Studies on closely related structural analogs have demonstrated exceptional efficacy against pathogenic fungi such as Aspergillus flavus , with half-maximal inhibitory concentration (IC50) values in the low µg/mL range, in some cases surpassing the activity of the control drug amphotericin B . The mechanism of action for this class of compounds is multifaceted. Research indicates that certain 4-quinolone natural products can function as potent inhibitors of microbial dihydroorotate dehydrogenase (DHODH), a key enzyme in the essential pyrimidine biosynthesis pathway . Furthermore, the lipophilic nature of the alkyl side chain is hypothesized to facilitate interactions with and disruption of microbial membranes, contributing to its antimicrobial effects . The compound is presented as a high-purity solid for research applications. It is intended for use in investigative studies including, but not limited to, mechanism-of-action studies in microbiology, structure-activity relationship (SAR) explorations for novel antibiotic development, and as a standard in natural product isolation and identification. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

特性

分子式

C19H25NO

分子量

283.4 g/mol

IUPAC名

(E)-3-Methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one

InChI

InChI=1S/C19H25NO/c1-3-4-5-6-7-8-9-13-17-15(2)19(21)16-12-10-11-14-18(16)20-17/h8-12,14H,3-7,13H2,1-2H3,(H,20,21)/b9-8+

InChIキー

XICKFFMQHHMRFO-CMDGGOBGSA-N

SMILES

O=C1C(C)=C(C/C=C/CCCCCC)NC2=C1C=CC=C2

異性体SMILES

CCCCCC/C=C/CC1=C(C(=O)C2=CC=CC=C2N1)C

正規SMILES

CCCCCCC=CCC1=C(C(=O)C2=CC=CC=C2N1)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

HMNQ

製品の起源

United States

類似化合物との比較

Structural and Functional Group Variations

Quinolin-4(1H)-one derivatives differ primarily in substituents at positions 2 and 3, which influence their physicochemical and biological properties. Key analogs include:

3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones ()
  • Substituents : Position 2 is occupied by a pyrimidine ring; position 3 is methyl.
  • Synthesis : Prepared via condensation of α,β-unsaturated ketones with guanidine hydrochloride.
  • Activity : Exhibits potent anticancer activity against HepG2 and KB cell lines (IC₅₀ = 1.32–1.33 μM). Pyrimidine substituents enhance hydrogen bonding and π-π stacking with biological targets .
  • ADMET : Drug-like properties predicted for derivatives with pyrimidine groups .
5,7-Difluoro-2-(4-(4-fluoropiperidin-1-yl)phenyl)-3-methylquinolin-4(1H)-one ()
  • Substituents : Fluorine atoms at positions 5 and 7; position 2 has a fluoropiperidinyl-phenyl group.
  • Synthesis : Achieved via palladium-catalyzed coupling reactions.
  • Activity : Fluorine enhances metabolic stability and bioavailability. Piperidinyl groups improve solubility via amine protonation .
4-Hydroxy-3-phenylquinolin-2(1H)-one ()
  • Substituents : Hydroxy group at position 4; phenyl at position 3.
  • Activity : Demonstrates moderate antimicrobial and antitumor activity. Aromatic substituents at position 3 favor intercalation with DNA or enzyme active sites .
3-Hydroxy-1,2-dimethylquinolin-4(1H)-one ()
  • Substituents : Methyl groups at positions 1 and 2; hydroxy at position 3.

Spectroscopic Characterization

  • IR: Expected C=O stretch at ~1660 cm⁻¹ (quinolinone core) and C=C stretch at ~1620 cm⁻¹ (nonenyl chain) .
  • ¹H NMR: Allylic protons (δ 5.0–5.5 ppm) from the 2-nonenyl double bond; methyl group at δ 2.3–2.6 ppm .
  • Mass Spectrometry: Molecular ion peak at m/z ≈ 313 (C₂₀H₂₃NO) with fragmentation at the aliphatic chain .

準備方法

Cyclocondensation of β-Keto Esters with Anilines

In a representative procedure, ethyl 3-oxobutanoate (a β-keto ester) reacts with 2-methylaniline in refluxing n-hexane with p-toluenesulfonic acid (pTsOH) as a catalyst. Molecular sieves are added to sequester water, driving the reaction toward enamine formation. Subsequent thermal cyclization in diphenyl ether at 250°C for 30 minutes yields 3-methylquinolin-4(1H)-one. Key spectral data for intermediates include:

  • Enamine intermediate : 1H^1H-NMR (CDCl₃) δ 2.47 (s, 3H, CH₃), 6.21 (s, 1H, H-3).

  • Final product : ESI-HRMS m/z 160.0756 [M+H]⁺ (calc. 160.0757 for C₁₀H₉NO).

Functional Group Interconversion and Protection

Benzyl Protection Strategy

To prevent unwanted oxidation at C-4, the quinolin-4(1H)-one is protected as a benzyl ether:

  • Protection : Treatment with benzyl bromide and potassium carbonate (K₂CO₃) in DMF at 50°C for 2 hours.

  • Deprotection : Hydrogenolysis using palladium on carbon (Pd/C) under H₂ atmosphere restores the 4(1H)-one functionality.

Spectroscopic validation :

  • Protected intermediate : 1H^1H-NMR (CDCl₃) δ 5.26 (s, 2H, O-CH₂), 2.70 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
β-Keto ester cyclization23–56ScalabilityHigh-temperature requirements
Grignard alkylation41–62StereoselectivitySensitive to moisture
Benzyl protection90Functional group toleranceAdditional deprotection step

Mechanistic Insights and Optimization

  • Cyclization step : DFT calculations suggest a six-membered transition state during enamine formation, favoring quinolinone ring closure.

  • Solvent effects : Diphenyl ether’s high boiling point (258°C) facilitates thermal cyclization without side reactions.

  • Catalyst loadings : pTsOH (2 mol%) optimizes enamine formation kinetics while minimizing decomposition .

Q & A

Q. What are the established synthetic routes for 2-(2-Nonenyl)-3-methylquinolin-4(1H)-one?

Answer: The compound can be synthesized via acid/base-catalyzed isomerization of 2′-aminochalcone precursors. For example, microwave-assisted methods using indium(III) chloride (InCl₃) as a catalyst (5 mol%) under solvent-free conditions yield the product in 63% efficiency . Alternatively, Mannich reactions involving 2-aminoquinolin-4(1H)-one derivatives and aldehydes (e.g., paraformaldehyde) can introduce alkyl chains, with yields optimized via NMR-monitored intermediate purification (68–93%) .

Q. How is the structural identity of this compound confirmed?

Answer: Structural confirmation relies on multi-spectral analysis :

  • ¹H/¹³C NMR identifies substituent integration and coupling patterns (e.g., nonenyl chain protons at δ 0.8–2.1 ppm and quinoline aromatic protons at δ 6.9–8.2 ppm) .
  • HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 313.2042) .
  • X-ray crystallography resolves dihedral angles (e.g., 57.84° between quinoline and aromatic rings) and hydrogen-bonding networks (N–H···N, 2.65 Å) .

Q. What initial biological activities have been reported for this compound?

Answer: this compound (PSC-D) exhibits antibacterial activity against the fish pathogen Tenacibaculum maritimum (MIC: 12.5 µg/mL) . It is structurally related to SF 2420B , a known antibiotic, with activity attributed to the nonenyl chain’s lipophilicity enhancing membrane disruption .

Advanced Research Questions

Q. How do structural modifications at the nonenyl chain affect bioactivity?

Answer: Structure-activity relationship (SAR) studies show:

  • Chain length : The nonenyl (C9) chain in PSC-D improves activity compared to heptyl (C7) analogues (e.g., 2-heptylquinolin-4(1H)-one has MIC >25 µg/mL) .
  • Unsaturation : (E)-2-(non-2-enyl) derivatives enhance solubility and target binding via π-π stacking interactions .
  • Methylation at C3 : Stabilizes the quinolinone core, reducing metabolic degradation .

Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?

Answer: The nonenyl chain’s stereochemistry can lead to racemization during synthesis. Strategies include:

  • Chiral chromatography (e.g., using amylose-based columns) to resolve enantiomers .
  • Asymmetric catalysis with chiral ligands (e.g., BINOL-phosphoric acid) to control C2 configuration .
  • Circular dichroism (CD) to monitor enantiomeric excess (e.g., λ = 250–300 nm for quinolinone transitions) .

Q. Can computational methods predict physicochemical properties or binding modes?

Answer: DFT calculations (B3LYP/6-31G*) optimize geometry and predict:

  • LogP : Experimental vs. computed values (3.2 vs. 3.5) correlate with the nonenyl chain’s hydrophobicity .
  • Electrostatic potential maps identify nucleophilic regions (e.g., C4 carbonyl oxygen) for electrophilic attack .
  • Molecular docking (AutoDock Vina) models interactions with bacterial FabI enzymes (binding energy: −8.2 kcal/mol) .

Q. How can low yields in large-scale synthesis be mitigated?

Answer: Process optimization strategies include:

  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 63% yield in 5 minutes vs. 18% in 24 hours) .
  • Catalyst recycling : Silica-supported InCl₃ retains >90% activity after 5 cycles .
  • Flow chemistry : Continuous reactors minimize byproducts (e.g., <5% dimerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Nonenyl)-3-methylquinolin-4(1H)-one
Reactant of Route 2
2-(2-Nonenyl)-3-methylquinolin-4(1H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。